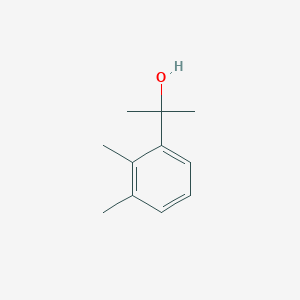

2-(2,3-Dimethylphenyl)propan-2-ol

説明

Contextualization within Tertiary Arylalcohol Chemistry

Tertiary alcohols are organic compounds where the hydroxyl group (-OH) is attached to a carbon atom that is bonded to three other carbon atoms. masterorganicchemistry.comyoutube.com This structural feature imparts distinct chemical properties compared to primary and secondary alcohols. masterorganicchemistry.comyoutube.com The presence of an aromatic ring, as in arylalcohols, further influences their reactivity.

2-(2,3-Dimethylphenyl)propan-2-ol, as a tertiary arylalcohol, is part of a class of compounds known for their stability and specific reaction pathways. Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under many conditions. However, they readily undergo substitution reactions, particularly under acidic conditions, due to the formation of a stable tertiary carbocation intermediate. youtube.com This characteristic is central to their use as intermediates in organic synthesis.

The general structure of a tertiary arylalcohol can be represented as Ar-C(R1)(R2)-OH, where 'Ar' is an aryl group and R1 and R2 are alkyl groups. In the case of this compound, the aryl group is 2,3-dimethylphenyl, and both R1 and R2 are methyl groups. This specific arrangement of atoms gives rise to its unique chemical behavior and potential applications.

Significance of the 2,3-Dimethylphenyl Moiety in Chemical Research

The 2,3-dimethylphenyl group, also known as a xylene derivative, is a significant structural motif in medicinal chemistry and materials science. The presence and position of the methyl groups on the phenyl ring can profoundly influence a molecule's steric and electronic properties.

In the context of this compound, the two methyl groups at the 2 and 3 positions of the phenyl ring introduce steric hindrance around the tertiary alcohol functional group. This steric bulk can direct the regioselectivity of reactions and influence the conformational preferences of the molecule. Furthermore, the electron-donating nature of the methyl groups can affect the reactivity of the aromatic ring in electrophilic substitution reactions.

Research has shown that the dimethylphenyl moiety is a key component in various biologically active compounds and functional materials. For instance, it is found in certain pharmaceuticals and agrochemicals. The specific substitution pattern of the methyl groups is often crucial for the desired activity or property.

Overview of Current Research Trajectories and Gaps for the Compound

Current research on this compound and related compounds appears to be focused on its utility as a synthetic intermediate. For example, it has been used in the preparation of 2-(2,3-dimethylphenyl)-1-propanal, a compound with applications in the fragrance industry and as a precursor for the synthesis of medetomidine. google.com The synthesis of this compound itself can be achieved through methods like the Grignard reaction, a common route for creating tertiary alcohols. wikipedia.orgwikipedia.org

A notable application of this compound is in acid-catalyzed rearrangement reactions. Treatment of this compound with an acid like p-toluenesulfonic acid can lead to the formation of other valuable chemical structures. google.com

Despite its role as a useful building block, there are discernible gaps in the comprehensive understanding of this compound. While its synthesis and some of its reactions are documented, a thorough investigation into its broader reactivity profile under various conditions is not extensively reported in publicly available literature. Furthermore, detailed studies on its physical properties, such as its crystalline structure and spectroscopic characteristics beyond basic identification, are limited.

Structure

3D Structure

特性

IUPAC Name |

2-(2,3-dimethylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-6-5-7-10(9(8)2)11(3,4)12/h5-7,12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAYPVCAAQCSGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Chemical Synthesis of 2 2,3 Dimethylphenyl Propan 2 Ol

Organometallic Approaches to Alkyl-Aryl Carbinol Formation

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds, providing a direct route to tertiary alcohols through the nucleophilic addition to carbonyl compounds. aklectures.comlibretexts.org

Grignard Reagents and their Application in C-C Bond Formation

The Grignard reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds. organicchemistrytutor.com It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, such as a ketone or ester. organicchemistrytutor.commasterorganicchemistry.com For the synthesis of 2-(2,3-dimethylphenyl)propan-2-ol, a key strategy involves the reaction of a methylmagnesium halide with 1-(2,3-dimethylphenyl)ethan-1-one.

The general mechanism involves the nucleophilic attack of the methyl group from the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This addition forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol. wvu.eduyoutube.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the Grignard reagent. libretexts.org

An alternative Grignard-based approach involves the reaction of an ester, such as methyl 2,3-dimethylbenzoate, with two equivalents of a methylmagnesium halide. masterorganicchemistry.com The first equivalent adds to the ester to form a ketone intermediate after the elimination of a methoxide (B1231860) group. masterorganicchemistry.com This ketone then rapidly reacts with a second equivalent of the Grignard reagent to produce the tertiary alcohol. masterorganicchemistry.com

Table 1: Synthesis of Tertiary Alcohols using Grignard Reagents

| Starting Material | Grignard Reagent | Product | Key Features |

| Ketone (e.g., 1-(2,3-dimethylphenyl)ethan-1-one) | Methylmagnesium bromide | This compound | Direct 1,2-addition to the carbonyl group. |

| Ester (e.g., Methyl 2,3-dimethylbenzoate) | Methylmagnesium bromide (2 equiv.) | This compound | Involves a ketone intermediate; two new C-C bonds are formed. masterorganicchemistry.com |

Organolithium Chemistry in the Preparation of Tertiary Alcohols

Organolithium reagents are another class of powerful nucleophiles used for the synthesis of alcohols. masterorganicchemistry.comrsc.org Similar to Grignard reagents, they readily add to ketones to form tertiary alcohols. masterorganicchemistry.com The reaction of methyllithium (B1224462) with 1-(2,3-dimethylphenyl)ethan-1-one provides a direct pathway to this compound.

Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous in cases of sterically hindered ketones. However, this increased reactivity can also lead to side reactions if not properly controlled. The mechanism mirrors that of the Grignard reaction, involving nucleophilic addition to the carbonyl to form a lithium alkoxide, followed by acidic workup. masterorganicchemistry.com Continuous flow chemistry has been explored to minimize the over-addition of organolithium reagents to acid chlorides, which can be a side reaction in the synthesis of ketones that could subsequently be converted to tertiary alcohols. rsc.org

Catalytic Hydrogenation and Transfer Hydrogenation Strategies

Catalytic hydrogenation is a fundamental process for the reduction of various functional groups. While direct catalytic hydrogenation of a suitable precursor to form a tertiary alcohol like this compound is not a standard method, related transfer hydrogenation techniques can be employed for the reduction of ketones to alcohols. wikipedia.org

Transfer hydrogenation offers a safer and often more convenient alternative to using high-pressure molecular hydrogen. wikipedia.orgnih.gov This method involves the use of a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in the presence of a metal catalyst. wikipedia.orgnih.gov Ruthenium and rhodium complexes are commonly used as catalysts for the reduction of ketones to alcohols. wikipedia.org For instance, the reduction of 1-(2,3-dimethylphenyl)ethan-1-one could be achieved using isopropanol as the hydrogen source and a suitable ruthenium catalyst. The isopropanol is oxidized to acetone (B3395972) in the process. wikipedia.org While effective for producing secondary alcohols, the direct synthesis of tertiary alcohols via hydrogenation of a carbonyl group is not feasible as it requires the addition of an alkyl group, not just hydrogen.

However, catalytic hydrogenation is relevant in the synthesis of the precursor ketone. For example, the hydrogenation of a substituted styrene (B11656) derivative could yield the corresponding substituted ethylbenzene, which could then be acylated to the ketone. Homogeneous catalytic hydrogenation using catalysts like Wilkinson's catalyst can selectively reduce carbon-carbon double bonds without affecting other functional groups. youtube.comyoutube.com

Enantioselective Synthesis of Analogues and Precursors

The synthesis of chiral tertiary alcohols is of significant interest in medicinal chemistry and materials science. researchgate.net While this compound itself is achiral, the development of enantioselective methods for the synthesis of its analogues or chiral precursors is a key area of research.

One of the most direct approaches to chiral tertiary alcohols is the catalytic asymmetric addition of organometallic reagents to ketones. illinois.edu This typically involves the use of a chiral ligand to control the stereochemical outcome of the reaction. Challenges in this area include the lower reactivity of ketones compared to aldehydes and the difficulty in achieving high enantiofacial discrimination. illinois.edu

Kinetic resolution of racemic tertiary alcohols is another strategy. researchgate.net This can be achieved through enzymatic processes, for example, using lipases to selectively acylate one enantiomer of a racemic tertiary alcohol, allowing for the separation of the enantiomers. rsc.org

Recent advancements have also focused on the diastereo- and enantioselective cyanosilylation of α-branched ketones, which provides a route to chiral tertiary cyanohydrins. chinesechemsoc.org These cyanohydrins are valuable precursors that can be converted to a variety of other chiral synthons. chinesechemsoc.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. researchgate.net This includes the use of less hazardous solvents, developing energy-efficient processes, and minimizing waste. researchgate.netijrpr.com

Solvent-Free Reactions and Alternative Media

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). ijrpr.com Solvent-free reactions, where the reactants themselves act as the medium, can lead to higher reaction rates and improved yields due to the high concentration of reactants. ijrpr.com Microwave-assisted synthesis is a technique that can be effectively combined with solvent-free conditions to accelerate reactions. frontiersin.orgdergipark.org.tr

For organometallic reactions like the Grignard synthesis, which traditionally require ether solvents, research into alternative, greener solvents is ongoing. researchgate.net 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from biomass, has been suggested as a more environmentally friendly alternative to THF and diethyl ether for Grignard reactions. researchgate.net The use of renewable alcohols and other bio-based solvents is also a growing area of interest in making chemical syntheses more sustainable. orientjchem.org

Atom Economy and Reaction Efficiency Considerations

The first approach involves the reaction of 1-iodo-2,3-dimethylbenzene (B1295297) with magnesium to form the corresponding Grignard reagent, which then reacts with acetone to yield the desired tertiary alcohol. In a documented example of this synthesis, the reaction of 2,3-dimethylphenylmagnesium iodide with acetone in dry tetrahydrofuran (THF) resulted in a yield of 47% for this compound after purification by silica (B1680970) gel column chromatography. google.com

A second, more efficient method utilizes an organolithium intermediate. google.com In this process, 1-bromo-2,3-dimethylbenzene is treated with n-butyllithium at low temperatures (-78 °C) to form 2,3-dimethyllithium. This intermediate is then reacted with dry acetone to produce this compound. This route has demonstrated a significantly higher yield of 91% after purification. google.com

The following tables provide a summary and comparison of the two synthetic methodologies:

Table 1: Synthesis of this compound via Grignard Reagent

| Parameter | Details |

| Starting Material | 1-Iodo-2,3-dimethylbenzene |

| Reagents | Magnesium, Acetone |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Intermediate | 2,3-Dimethylphenylmagnesium iodide |

| Yield | 47% google.com |

Table 2: Synthesis of this compound via Organolithium Intermediate

| Parameter | Details |

| Starting Material | 1-Bromo-2,3-dimethylbenzene |

| Reagents | n-Butyllithium, Acetone |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Intermediate | 2,3-Dimethyllithium |

| Yield | 91% google.com |

Elucidating the Reaction Chemistry and Mechanistic Pathways of 2 2,3 Dimethylphenyl Propan 2 Ol

Transformations Involving the Tertiary Hydroxyl Group

The tertiary nature of the hydroxyl group in 2-(2,3-dimethylphenyl)propan-2-ol dictates its reactivity, particularly in reactions proceeding through carbocation intermediates.

Acid-Catalyzed Dehydration Reactions and Olefin Formation

The acid-catalyzed dehydration of alcohols is a fundamental organic reaction that leads to the formation of alkenes. savemyexams.com In the case of tertiary alcohols like this compound, this process is particularly facile due to the stability of the resulting tertiary carbocation. The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. chemguide.co.uk

The mechanism involves three key steps: chemguide.co.uk

Protonation of the hydroxyl group: The oxygen atom of the hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water). chemguide.co.ukchemguide.co.uk

Formation of a carbocation: The protonated alcohol loses a molecule of water to form a tertiary carbocation. chemguide.co.ukchemguide.co.uk This step is the rate-determining step of the reaction. The stability of this tertiary carbocation, enhanced by hyperconjugation and the inductive effect of the alkyl groups, drives the reaction forward.

Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation center, resulting in the formation of a double bond and regenerating the acid catalyst.

For this compound, deprotonation can occur from either the methyl groups of the propan-2-yl moiety or the adjacent methyl group on the aromatic ring, potentially leading to a mixture of olefin products. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, the specific reaction conditions and the steric environment around the carbocation can also influence the product distribution. stackexchange.comlibretexts.org

Derivatization for Ether and Ester Linkage Formation

The tertiary hydroxyl group of this compound can be converted into ether and ester functionalities through various synthetic methods.

Ether Formation: The Williamson ether synthesis, a common method for preparing ethers, is generally not efficient for tertiary alcohols due to the high propensity for elimination reactions under basic conditions. However, ethers of this compound can be synthesized under acidic conditions. For instance, in the presence of an acid catalyst, the alcohol can react with another alcohol molecule (which may be the same or different) to form an ether. This reaction proceeds via the formation of the tertiary carbocation, which is then attacked by the nucleophilic oxygen of the second alcohol molecule.

Ester Formation: The formation of esters from alcohols and carboxylic acids is known as esterification. youtube.com The Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a widely used method. researchgate.net For this compound, the reaction with a carboxylic acid (R-COOH) under acidic conditions would proceed as follows:

Protonation of the carboxylic acid to increase its electrophilicity.

Nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the protonated carboxylic acid.

Proton transfer and subsequent elimination of water to form the ester.

Alternatively, more reactive derivatives of carboxylic acids, such as acyl chlorides or acid anhydrides, can be used to form esters with this compound, often in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct. uakron.eduyoutube.com

| Derivative | Reagent | Conditions |

| Ether | Another alcohol | Acid catalyst, heat |

| Ester | Carboxylic acid | Acid catalyst (e.g., H₂SO₄), heat |

| Ester | Acyl chloride | Pyridine or other non-nucleophilic base |

| Ester | Acid anhydride | Acid or base catalyst |

Rearrangement Reactions (e.g., Pinacol-Pinacolone Type)

Tertiary alcohols, particularly 1,2-diols (pinacols), are known to undergo rearrangement reactions under acidic conditions, the most famous of which is the pinacol-pinacolone rearrangement. wikipedia.orgpsiberg.com This reaction involves the conversion of a 1,2-diol to a ketone or aldehyde. psiberg.com While this compound is not a 1,2-diol itself, the principle of carbocation rearrangement is highly relevant to its chemistry.

If a carbocation is generated at a position adjacent to the carbon bearing the 2,3-dimethylphenyl group, a 1,2-shift can occur. The migratory aptitude of different groups plays a crucial role in determining the product of such rearrangements. Generally, the migratory aptitude follows the order: aryl > hydride > alkyl. wikipedia.org In the context of a potential rearrangement involving a derivative of this compound, the 2,3-dimethylphenyl group would be expected to migrate in preference to a methyl group.

The mechanism of a pinacol-type rearrangement involves: wikipedia.orgmasterorganicchemistry.com

Protonation of a hydroxyl group and loss of water to form a carbocation.

Migration of an adjacent group (alkyl, aryl, or hydride) to the carbocation center.

Deprotonation to yield the final ketone or aldehyde product.

The driving force for this rearrangement is the formation of a more stable carbocation or a resonance-stabilized oxonium ion. wikipedia.org

Reactivity of the 2,3-Dimethylphenyl Aromatic Ring System

The 2,3-dimethylphenyl group in this compound is an activated aromatic system due to the electron-donating nature of the two methyl groups. This activation influences the regioselectivity and rate of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmsu.edu The two methyl groups on the phenyl ring of this compound are ortho, para-directing and activating groups. wikipedia.org This means they increase the rate of reaction compared to benzene (B151609) and direct incoming electrophiles to the positions ortho and para to themselves.

The directing effects of the two methyl groups are additive. Considering the positions on the aromatic ring:

Position 4 is para to the methyl group at C-3 and meta to the methyl group at C-2.

Position 5 is meta to both methyl groups.

Position 6 is ortho to the methyl group at C-2 and meta to the methyl group at C-3.

Therefore, electrophilic attack is most likely to occur at positions 4 and 6, which are activated by one of the methyl groups. Steric hindrance from the bulky propan-2-ol substituent and the adjacent methyl group may influence the relative yields of the substitution products.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. msu.edu

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. msu.edu

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. msu.edu

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst. youtube.com

| Reaction | Reagents | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Bromination | Br₂, FeBr₃ | Br⁺ |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-CO⁺ |

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Derivatives

To further functionalize the aromatic ring, halogenated derivatives of this compound can be utilized in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rhhz.net

First, a halogen atom (e.g., Br, I) would be introduced onto the aromatic ring via electrophilic aromatic halogenation, as described previously. This halogenated derivative can then participate in various cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net

Negishi Coupling: This involves the reaction of the aryl halide with an organozinc reagent, typically catalyzed by palladium or nickel. nih.gov

Heck Coupling: This reaction forms a new carbon-carbon bond by reacting the aryl halide with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl halide with an amine in the presence of a palladium catalyst and a base.

The general mechanism for many of these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: rhhz.netnih.gov

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a palladium(II) intermediate.

Transmetalation: The organic group from the organometallic reagent (e.g., organoboron, organozinc) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The choice of catalyst, ligands, base, and solvent is crucial for the success and selectivity of these reactions. nih.govcrossref.org

Kinetic and Thermodynamic Aspects of Reaction Pathways

The most prominent reaction pathway for this compound is acid-catalyzed dehydration to form an alkene. The kinetics and thermodynamics of this process are intrinsically linked to the stability of the intermediates involved.

The acid-catalyzed dehydration of secondary and tertiary alcohols typically proceeds via a unimolecular elimination (E1) mechanism. byjus.comlibretexts.org This is the expected pathway for this compound due to its ability to form a highly stabilized carbocation intermediate.

The mechanism involves three main steps:

Protonation of the Alcohol: The hydroxyl group is protonated by the acid catalyst (e.g., H₂SO₄ or H₃PO₄) in a rapid equilibrium, forming an alkyloxonium ion. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). libretexts.orgchemguide.co.uk

Formation of a Carbocation: The alkyloxonium ion dissociates, losing a molecule of water to form a carbocation. This step is the slowest in the sequence and is therefore the rate-determining step of the reaction. byjus.com For this compound, this results in a stable tertiary benzylic carbocation.

Deprotonation to form the Alkene: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. byjus.comchemguide.co.uk

Given that the rate-determining step is the unimolecular formation of the carbocation, the rate law for the reaction is:

Rate = k [R-OH₂⁺]

The activation energy for the dehydration of tertiary alcohols is significantly lower than for secondary or primary alcohols. libretexts.orgrsc.org This is a direct consequence of the high stability of the tertiary carbocation intermediate formed during the reaction. This lower energy requirement allows the dehydration of tertiary alcohols to occur at much milder temperatures (e.g., 25°– 80°C) compared to secondary (100°– 140°C) or primary (170°– 180°C) alcohols. libretexts.org

Table 2: General Activation Trends in Alcohol Dehydration

| Alcohol Type | Typical Reaction Temperature | Relative Activation Energy | Mechanism |

|---|---|---|---|

| Primary | 170° - 180°C | High | E2 |

| Secondary | 100° - 140°C | Intermediate | E1 / E2 |

| Tertiary | 25° - 80°C | Low | E1 |

The dehydration of an alcohol is a reversible equilibrium reaction. The position of this equilibrium is governed by the thermodynamic stability of the reactants and products.

Alcohol + Acid ⇌ Alkene + Water + Acid

For this compound, the dehydration product is 1-isopropenyl-2,3-dimethylbenzene. The thermodynamics of this reaction are influenced by several factors. Alcohol dehydration reactions are typically endothermic, meaning they are favored by higher temperatures according to Le Châtelier's principle. stackexchange.com Removing water as it forms also effectively shifts the equilibrium toward the products.

The thermodynamic stability of the carbocation intermediate is a critical factor. The intermediate formed from this compound is a tertiary benzylic carbocation. Its stability is significantly enhanced by two effects:

Hyperconjugation: The positive charge is stabilized by the electron-donating effects of the three methyl groups attached to or adjacent to the cationic carbon.

Resonance: The positive charge is delocalized into the aromatic π-system of the 2,3-dimethylphenyl ring, further stabilizing the intermediate.

This high degree of stability not only lowers the activation energy but also contributes to a favorable reaction thermodynamic profile. Studies on the free energies of dehydration for various alcohols show that reactions leading to conjugated systems, such as the aromatic product in this case, are highly favorable. iitkgp.ac.in The equilibrium constant (Kde) for the dehydration of benzylic alcohols is generally large and negative when expressed as pKde, indicating that the equilibrium lies far to the side of the alkene and water products. iitkgp.ac.in

Advanced Spectroscopic and Structural Methodologies for Characterization of 2 2,3 Dimethylphenyl Propan 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 2-(2,3-dimethylphenyl)propan-2-ol. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, a complete structural map can be assembled. The carbon atom bearing the hydroxyl group and two methyl groups typically appears in the 50-85 ppm range in the ¹³C NMR spectrum. libretexts.org Protons on carbons adjacent to an oxygen atom generally resonate between 3.4 and 4.5 ppm in the ¹H NMR spectrum. pressbooks.pub The hydroxyl proton itself can have a variable chemical shift, often appearing as a broad singlet due to chemical exchange, a phenomenon that can be confirmed by adding a few drops of deuterium (B1214612) oxide (D₂O) to the sample, which causes the -OH peak to disappear from the spectrum. libretexts.org

Hypothetical ¹H and ¹³C NMR Data for this compound ¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.15 - 7.00 | m | 3H | Ar-H |

| 2.31 | s | 3H | Ar-CH₃ |

| 2.15 | s | 3H | Ar-CH₃ |

| 1.65 | s | 6H | C(CH₃)₂ |

¹³C NMR (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 145.1 | Ar-C (quaternary) |

| 137.2 | Ar-C (quaternary) |

| 134.5 | Ar-C (quaternary) |

| 128.0 | Ar-CH |

| 125.5 | Ar-CH |

| 124.8 | Ar-CH |

| 75.8 | C-OH |

| 31.5 | C(CH₃)₂ |

| 20.4 | Ar-CH₃ |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and elucidating complex structures. nih.govresearchgate.net These techniques separate data into two frequency dimensions, revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to confirm their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.com It is invaluable for assigning carbon signals based on their attached, and more easily assigned, protons. For instance, it would definitively link the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). nih.gov HMBC is critical for piecing together the molecular skeleton. For example, it would show correlations from the methyl protons of the propanol (B110389) group to the quaternary carbon C2 and the adjacent aromatic carbon, confirming the connection between the isopropyl alcohol moiety and the dimethylphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences. In this molecule, NOESY could show spatial proximity between the protons of the isopropyl methyl groups and the ortho-methyl group on the aromatic ring, providing insight into the molecule's preferred conformation.

Expected Key HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) |

|---|---|

| C(CH₃)₂ | C-OH, C(aryl)-C(propanol) |

| Ar-CH₃ (at C2) | C1(aryl), C2(aryl), C3(aryl) |

| Ar-CH₃ (at C3) | C2(aryl), C3(aryl), C4(aryl) |

Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as molecular packing and polymorphism. For a molecule like this compound, ssNMR could be used to study different crystalline forms (polymorphs), each of which would yield a distinct spectrum. This technique is sensitive to the local environment of each nucleus, allowing for the characterization of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, within the crystal lattice. rsc.org

Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures to study dynamic processes like conformational changes or rotations around single bonds. For this compound, a key dynamic process is the rotation around the single bond connecting the phenyl ring and the propan-2-ol group. Due to steric hindrance from the ortho-methyl group, this rotation may be restricted. mdpi.comnih.govresearchgate.net At low temperatures, this rotation could slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for non-equivalent conformers. As the temperature is raised, the rotation becomes faster, leading to a coalescence of these signals into a single time-averaged signal. Analyzing the line shapes of the spectra at different temperatures can provide quantitative information about the energy barrier to this rotation.

Mass Spectrometry Techniques for Mechanistic Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. youtube.com For tertiary benzylic alcohols like this compound, characteristic fragmentation pathways include alpha cleavage and dehydration. rsc.orglibretexts.org

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. The molecular formula of this compound is C₁₁H₁₆O. nih.gov HRMS can distinguish this from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). This capability is crucial for confirming the identity of the parent compound and for determining the elemental formulas of any observed fragments or adducts, which is a critical step in elucidating fragmentation mechanisms. lcms.cznih.gov

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. mdpi.com This multi-stage analysis provides detailed information about the fragmentation pathways and helps to build a comprehensive picture of the molecule's structure. lcms.cz

For this compound (MW 164.24 g/mol ), the molecular ion [M]⁺• would have an m/z of 164. A primary and highly characteristic fragmentation for tertiary alcohols is alpha cleavage—the breaking of a C-C bond adjacent to the carbon bearing the oxygen. libretexts.orglibretexts.org In this case, the loss of a methyl radical (•CH₃, mass 15) would be highly favorable, leading to a stable, resonance-stabilized oxonium ion.

Key Fragmentation Pathways:

Loss of a methyl group (Alpha Cleavage): [M]⁺• → [M - CH₃]⁺ + •CH₃. This would result in a prominent peak at m/z 149.

Dehydration: [M]⁺• → [M - H₂O]⁺• + H₂O. The loss of a water molecule (mass 18) is a common fragmentation for alcohols and would produce a peak at m/z 146. libretexts.org

Loss of Propene and Water (McLafferty-type rearrangement not applicable, but subsequent fragmentation): The [M - H₂O]⁺• ion could further fragment.

Formation of a Tropylium-like ion: Aromatic compounds can rearrange to form a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, although this may be less prominent depending on the substitution.

Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 164 | 149 | CH₃ (15) | Alpha cleavage |

| 164 | 146 | H₂O (18) | Dehydration |

| 149 | 131 | H₂O (18) | Dehydration of the m/z 149 fragment |

| 149 | 119 | CH₂O (30) | Rearrangement and loss of formaldehyde |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of non-covalent interactions within a molecular system. For aromatic alcohols such as this compound and its derivatives, these methods can elucidate key structural features.

General Spectroscopic Features:

O-H Stretching: A prominent and characteristic feature in the IR spectra of alcohols is the broad absorption band corresponding to the O-H stretching vibration, typically observed in the region of 3600-3200 cm⁻¹. The broadening of this peak is a direct consequence of hydrogen bonding between alcohol molecules in the condensed phase. In derivatives of this compound, the presence of this broad band would confirm the hydroxyl functional group. The exact position and shape of this band can be influenced by the steric environment around the hydroxyl group and the specific hydrogen bonding patterns. For instance, theoretical studies on related molecules have placed the O-H stretching vibration at approximately 3619 cm⁻¹ mdpi.com.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the 3100-2850 cm⁻¹ region. The aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl groups are found just below this value.

C-O Stretching: The C-O stretching vibration in tertiary alcohols like this compound is expected to produce a strong absorption in the IR spectrum, typically in the range of 1200-1100 cm⁻¹.

Aromatic Ring Vibrations: The substituted benzene (B151609) ring will give rise to several characteristic bands. These include C=C stretching vibrations within the ring, which are observed in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations are also characteristic and their positions are sensitive to the substitution pattern on the aromatic ring.

Intermolecular Interaction Analysis: The formation of intermolecular hydrogen bonds, primarily of the O-H···O type, is a defining characteristic of these alcohols in the solid state and in concentrated solutions. Vibrational spectroscopy is highly sensitive to these interactions. The significant broadening of the O-H stretching band is the most direct evidence of this phenomenon. The study of how this band shifts in response to changes in concentration or solvent can provide detailed information about the dynamics of these intermolecular forces. While specific experimental data for this compound is unavailable, analysis of related phenylpropanol compounds has demonstrated the utility of combining experimental IR and Raman data with theoretical calculations to understand their conformational behavior and intermolecular interactions researchgate.net.

Without experimental spectra for this compound or its immediate derivatives, a definitive assignment of vibrational modes cannot be presented. However, the expected positions of key functional group vibrations can be predicted based on established correlations.

| Functional Group | Expected Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** | Technique |

| Hydroxyl | O-H Stretch (Hydrogen-bonded) | 3600 - 3200 (broad) | IR, Raman |

| Aromatic | C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic | C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic | C=C Stretch | 1600 - 1450 | IR, Raman |

| Tertiary Alcohol | C-O Stretch | 1200 - 1100 | IR |

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Co-crystals

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules within a crystal lattice. While a crystal structure for this compound itself is not available, a detailed study of its derivative, 2-(2-benzylphenyl)propan-2-ol , has been published, revealing important structural characteristics that are likely shared across this family of compounds nih.govresearchgate.net.

Crystal Structure of 2-(2-benzylphenyl)propan-2-ol:

The crystal structure of 2-(2-benzylphenyl)propan-2-ol was determined by single-crystal X-ray diffraction. The analysis revealed that the asymmetric unit contains two independent molecules of the compound nih.govresearchgate.net.

A key finding from the crystallographic study is the nature of the intermolecular interactions. The molecules are connected by cooperative O-H···O hydrogen bonds, forming discrete tetramers nih.govresearchgate.net. This self-assembly into a four-molecule unit is a significant feature of its solid-state architecture. The planes defined by the atoms of these interacting hydroxyl groups are oriented perpendicularly to the crystallographic b-axis researchgate.net.

Crystallographic Data Table for 2-(2-benzylphenyl)propan-2-ol:

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₈O | nih.gov |

| Formula Weight | 226.30 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 12.2252 (3) | nih.gov |

| b (Å) | 17.2508 (4) | nih.gov |

| c (Å) | 16.7784 (3) | nih.gov |

| β (°) | 132.549 (1) | nih.gov |

| Volume (ų) | 2606.79 (10) | nih.gov |

| Z (molecules/unit cell) | 8 | nih.gov |

| Temperature (K) | 200 | nih.gov |

| Radiation | Mo Kα | nih.gov |

| µ (mm⁻¹) | 0.07 | nih.gov |

No published studies on the co-crystals of this compound or its derivatives were identified in the literature search. The formation of the hydrogen-bonded tetramer in the pure crystal of the 2-(2-benzylphenyl)propan-2-ol derivative suggests a strong driving force for self-association, which would be a key consideration in any attempts to form co-crystals.

Computational and Theoretical Studies on the Molecular Architecture and Reactivity of 2 2,3 Dimethylphenyl Propan 2 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. mdpi.comresearchgate.net For 2-(2,3-dimethylphenyl)propan-2-ol, a DFT analysis, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be the first step in a computational investigation. mdpi.com

The primary output of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms in the ground state. This provides precise data on bond lengths, bond angles, and dihedral angles. For this molecule, key parameters would include the C-O bond length of the alcohol, the C-C bond connecting the propanol (B110389) group to the phenyl ring, and the dihedral angle describing the orientation of the tertiary alcohol group relative to the plane of the aromatic ring.

Furthermore, DFT is used to analyze the electronic properties. The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this compound, the oxygen atom of the hydroxyl group would be an area of high electron density, while the hydroxyl proton would be electron-deficient. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are also calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. nih.gov Quantum chemical studies on hindered phenols have similarly used these parameters to evaluate antioxidant activity and reaction mechanisms. researchgate.netasme.orgnih.gov

Table 1: Representative Data from a Hypothetical DFT Ground State Analysis of this compound (Note: These values are illustrative examples of the type of data generated by DFT calculations and are not from a published study on this specific molecule.)

| Parameter | Calculated Value |

|---|---|

| Optimized C-O Bond Length | ~1.44 Å |

| Optimized C-C (Aryl-Alkyl) Bond Length | ~1.53 Å |

| C-C-O-H Dihedral Angle | ~60° (gauche) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | +0.8 eV |

| HOMO-LUMO Gap | 7.3 eV |

While DFT is highly efficient, ab initio ("from the beginning") methods provide a pathway to even higher accuracy, albeit at a greater computational cost. These methods are based on first principles without using parameters derived from experimental data. A common strategy is to perform geometry optimization using DFT and then apply a high-level ab initio method, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)), to obtain a more accurate single-point energy. nih.gov

For this compound, such calculations would be crucial for accurately determining the relative energies of different conformers or the energy barriers for bond rotation. For instance, comparing the energies of conformers where the hydroxyl group is oriented differently with respect to the methyl groups on the phenyl ring would require high-accuracy calculations to resolve potentially small energy differences. These methods are essential for creating reliable potential energy surfaces and for validating the results from less computationally demanding DFT functionals. nih.gov

Conformational Analysis and Energy Landscapes

A full quantum mechanical exploration of all possible conformations is often computationally prohibitive. Therefore, conformational analysis typically begins with molecular mechanics (MM). rsc.org MM uses classical physics-based force fields (e.g., MMFF, AMBER) to calculate molecular energies much more quickly than quantum methods. wustl.edu A systematic or random search of the conformational space using MM can identify a set of low-energy candidate structures.

Following this initial search, Molecular Dynamics (MD) simulations can be employed. nih.gov MD simulates the movement of atoms and molecules over time based on the forces calculated by the force field. nih.gov An MD simulation of this compound, often in a simulated solvent box to mimic solution conditions, would reveal the dynamic behavior of the molecule, showing how it transitions between different conformations and how it interacts with its environment. This provides insight into the flexibility of the molecule and the time-averaged populations of different conformers.

The most stable conformers identified through MM and MD simulations can be further analyzed to create a potential energy surface (PES). wayne.edu A PES is a mathematical or graphical representation of a molecule's energy as a function of its geometry. For this compound, a one-dimensional PES could be generated by systematically rotating the dihedral angle between the phenyl ring and the propan-2-ol group and calculating the energy at each step using DFT or ab initio methods. rsc.orgchemrxiv.org

The resulting surface would show the energy wells corresponding to stable conformers and the peaks corresponding to the transition states between them. This allows for the calculation of rotational energy barriers. The steric hindrance caused by the two adjacent methyl groups on the phenyl ring is expected to significantly influence the shape of the PES, creating distinct energy minima and relatively high barriers to rotation compared to an unsubstituted analogue like 2-phenylpropan-2-ol. Studies on other sterically hindered molecules have shown how such analyses reveal the most populated and thermodynamically stable structures. nih.govnih.gov

Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and assign experimental spectra.

DFT calculations are widely used to predict vibrational frequencies. bohrium.comacs.orgyoutube.com The calculated harmonic frequencies, when appropriately scaled to account for systematic errors, can be correlated with the peaks in experimental Infrared (IR) and Raman spectra. For this compound, this would allow for the assignment of specific vibrational modes, such as the O-H stretch, C-O stretch, and various aromatic C-H bending modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted. rsc.org Using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, one can calculate the magnetic shielding tensors for each nucleus (¹H and ¹³C). wisc.edursc.org These values, when referenced against a standard compound like tetramethylsilane (B1202638) (TMS), yield predicted chemical shifts that can be directly compared to experimental NMR spectra. acs.orgnih.gov This is particularly valuable for complex molecules like this compound, where the aromatic region of the ¹H NMR spectrum can be crowded and difficult to assign manually. The calculations would predict distinct shifts for the three non-equivalent aromatic protons and the different methyl groups, aiding in the definitive assignment of the molecule's structure.

Table 2: Illustrative Example of Predicted ¹³C NMR Chemical Shifts for this compound (Note: These values are hypothetical, based on typical shifts for similar structures, and serve to illustrate the output of a computational prediction. They are not from a published study on this specific molecule.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-quaternary (Aryl, bearing propan-2-ol) | 145.2 |

| C-quaternary (Aryl, bearing methyl) | 136.8 |

| C-quaternary (Aryl, bearing methyl) | 134.5 |

| C-H (Aryl) | 128.0 |

| C-H (Aryl) | 127.1 |

| C-H (Aryl) | 125.9 |

| C-quaternary (propan-2-ol) | 75.3 |

| C-methyl (propan-2-ol) | 31.5 |

| C-methyl (Aryl) | 20.4 |

| C-methyl (Aryl) | 16.2 |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the reaction mechanisms and transition states of molecules like this compound. Being a tertiary alcohol, its reactions often involve carbocation intermediates, making the study of SN1-type reactions particularly relevant.

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. This mapping helps in identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For a reaction involving this compound, such as an acid-catalyzed dehydration or a nucleophilic substitution, computational models can predict the activation energies required to overcome the transition state barriers.

For instance, in an SN1 reaction, the rate-determining step is the formation of the tertiary carbocation. The stability of this carbocation is paramount to the reaction's feasibility. The presence of the dimethylphenyl group can influence this stability through both inductive and resonance effects. Computational models can quantify these effects by calculating the charge distribution and the delocalization of the positive charge in the carbocation intermediate.

Recent studies on other tertiary alcohols have demonstrated the possibility of SN2-like stereoinversion, challenging the traditional textbook understanding. researchgate.net Computational modeling of the reaction of this compound with a nucleophile could elucidate whether a backside attack is feasible, despite the steric hindrance, or if the reaction proceeds exclusively through a planar carbocation leading to racemization. researchgate.net Such studies would involve locating the transition state for the concerted SN2 pathway and comparing its energy to the transition state of the stepwise SN1 pathway.

The table below illustrates the kind of data that can be generated from DFT calculations on a hypothetical reaction of this compound.

| Reaction Step | Structure | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactant | This compound | 0.0 | C-O bond length: ~1.45 Å |

| Transition State 1 | [C11H15]+---OH2 | +25.3 | Elongated C-O bond: ~2.10 Å |

| Intermediate | Tertiary Carbocation + H2O | +15.8 | Planar carbocation center |

| Transition State 2 | Nucleophile approaching carbocation | +18.2 | Forming C-Nucleophile bond |

| Product | Substituted product | -5.7 | C-Nucleophile bond length: ~1.50 Å |

Note: The data in this table is hypothetical and serves as an illustration of typical computational outputs.

Analysis of Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase is governed by its intermolecular interactions with surrounding molecules, be it other molecules of its own kind or solvent molecules. These interactions can be studied using a variety of computational methods.

Intermolecular Interactions:

In the pure liquid or in solution, the hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. nih.gov These hydrogen bonds are the most significant intermolecular interactions and play a crucial role in determining the physical properties of the substance, such as its boiling point and solubility. Quantum chemical calculations can be used to determine the geometry and energy of hydrogen-bonded dimers or larger clusters of the molecule. bohrium.com

Besides hydrogen bonding, van der Waals interactions, including dispersion forces and dipole-dipole interactions, are also present. The aromatic ring contributes significantly to the dispersion interactions. Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. nih.gov This allows for a detailed understanding of the nature of the forces holding the molecules together.

Solvation Effects:

The solvent environment can have a profound impact on the reactivity and stability of this compound. Computational solvation models are used to account for these effects. These models can be broadly categorized into explicit and implicit models. numberanalytics.com

Explicit Solvation: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This method can provide a very detailed picture of the solute-solvent interactions, including the specific hydrogen bonding network around the solute. However, it is computationally very expensive.

Implicit Solvation: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. numberanalytics.comq-chem.com Popular implicit solvation models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). faccts.degithub.io These models are computationally less demanding and are widely used to estimate the free energy of solvation, which is crucial for predicting reaction rates and equilibria in solution. The SMD (Solvation Model based on Density) model is a universal continuum solvation model that is applicable to any charged or uncharged solute in any solvent. github.io

The choice of solvation model can significantly affect the predicted outcomes of a computational study. For instance, in an SN1 reaction of this compound, an implicit solvent model could be used to calculate the stabilization of the carbocation intermediate by a polar solvent, which would lower the activation energy of the reaction.

The following table presents a hypothetical comparison of solvation free energies for this compound in different solvents, as would be calculated using an implicit solvation model.

| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -8.5 |

| Ethanol | 24.6 | -6.2 |

| Acetone (B3395972) | 20.7 | -5.1 |

| Toluene | 2.4 | -2.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Strategic Applications in Advanced Organic Synthesis and Materials Development

Role as a Synthetic Intermediate for Complex Organic Molecules

A primary application of 2-(2,3-Dimethylphenyl)propan-2-ol is its function as a crucial intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical sector. A prominent example is its use in the preparation of Medetomidine. researchgate.netgoogle.comchemicalbook.comgoogle.comwipo.int Medetomidine is a potent and selective α2-adrenergic agonist utilized as a sedative and analgesic in veterinary medicine. researchgate.net

The synthesis of Medetomidine from this compound involves a key transformation. The alcohol is first dehydrated to form the corresponding alkene, 1,2-dimethyl-3-(prop-1-en-2-yl)benzene. google.com This intermediate is then further processed through a series of reactions to construct the imidazole (B134444) ring system characteristic of Medetomidine. One patented method describes the preparation of 2-(2,3-dimethylphenyl)-1-propanal from this compound, which then serves as a precursor for Medetomidine. google.com

The following table summarizes the key reaction steps in the synthesis of Medetomidine from this compound:

| Step | Reactant(s) | Reagent(s) | Product | Application of Product |

| 1 | This compound | Acid catalyst (e.g., p-toluenesulfonic acid) | 1,2-Dimethyl-3-(prop-1-en-2-yl)benzene | Intermediate |

| 2 | 1,2-Dimethyl-3-(prop-1-en-2-yl)benzene | Various reagents | Medetomidine | Pharmaceutical (Veterinary sedative and analgesic) |

This synthetic route highlights the importance of this compound as a foundational molecule for accessing more complex and biologically active compounds.

Precursor for the Development of Specialty Chemicals

Beyond pharmaceuticals, this compound serves as a precursor for the synthesis of various specialty chemicals, particularly in the fragrance industry. google.com The aldehyde derivative, 2-(2,3-dimethylphenyl)-1-propanal, obtained from the alcohol, possesses a distinct fragrance and is utilized in perfumes and household products. google.com Aryl alkyl alcohols and their derivatives are a recognized class of fragrance ingredients. researchgate.netnih.gov

The transformation of a non-fragrant precursor alcohol into a fragrant aldehyde is a common strategy in the development of fragrance materials. googleapis.com This allows for controlled release and stability of the scent. The structural characteristics of 2-(2,3-dimethylphenyl)-1-propanal, with its substituted aromatic ring and aldehyde functional group, contribute to its unique olfactory properties.

Exploration in Polymer Science as Monomeric Units or Modifiers

While the direct application of this compound as a monomer or polymer modifier is not extensively documented in the reviewed literature, its structural motifs suggest potential utility in polymer science. Specialty acrylate (B77674) and methacrylate (B99206) monomers, which form the backbone of many polymers, can possess a wide variety of chemical structures, including aromatic and alkyl groups, to impart specific properties to the final polymer. arkema.com

The aromatic ring of this compound could be functionalized to introduce polymerizable groups, such as a vinyl or acrylic moiety. For instance, dehydration of the alcohol yields an alkene, which could potentially undergo polymerization or be incorporated as a comonomer. Furthermore, the synthesis of thioacetyl styrene (B11656) monomers for surface-enhanced Raman scattering (SERS)-active polymers demonstrates the utility of functionalized styrene derivatives in creating advanced polymeric materials. nih.gov Although not directly related to the target compound, this suggests a potential pathway for the development of novel polymers from this compound derivatives.

Utility in Supramolecular Chemistry as a Building Block for Host-Guest Systems or Self-Assembly

The molecular structure of this compound, featuring both a hydrophobic aromatic ring and a hydrogen-bonding hydroxyl group, makes it a candidate for involvement in supramolecular chemistry. nih.govresearchgate.net Supramolecular assemblies are formed through non-covalent interactions, such as hydrogen bonding and π-π stacking, leading to the formation of well-ordered, higher-level structures. nih.govrsc.org

Aromatic peptides and other aromatic molecules are known to self-assemble into complex supramolecular architectures. nih.govresearchgate.net While specific studies on the self-assembly of this compound are not prevalent in the searched literature, its potential to participate in such interactions is clear.

Furthermore, in host-guest chemistry, a host molecule can encapsulate a guest molecule, leading to changes in their physical and chemical properties. nih.govscispace.comchemrxiv.orgnih.gov Cyclodextrins are common hosts that can encapsulate aromatic guests. The dimethylphenyl group of this compound could potentially act as a guest in such systems. The development of host-guest systems often relies on a diversity of chemical interactions, and molecules like the one could contribute to expanding this field. chemrxiv.org

Development of Ligands or Catalyst Components from Derived Structures

The development of ligands for catalysis is a cornerstone of modern synthetic chemistry. Chiral ligands, in particular, are crucial for enantioselective synthesis. nih.govchemrxiv.org While direct applications of this compound in this area are not widely reported, its structure provides a scaffold that could be modified to create novel ligands.

For example, the aromatic ring could be functionalized with phosphine (B1218219) groups to create phosphine ligands, which are widely used in transition metal catalysis. The development of adaptive diphosphine-benzophenone ligands for nickel-catalyzed alkyne cyclotrimerization showcases the importance of ligand design in achieving high catalytic activity and selectivity. nih.gov Furthermore, axially chiral biphenyl (B1667301) ligands, which are structurally related to the dimethylphenyl group of the target compound, are effective in a range of asymmetric catalytic reactions. nih.govchemrxiv.org The synthesis of such ligands often involves the coupling of substituted aromatic rings. The 2,3-dimethylphenyl moiety of the title compound could potentially be a building block in the synthesis of new chiral ligands, contributing to the ever-expanding toolbox of asymmetric catalysis.

An In-depth Analysis of this compound: Synthesis, Properties, Reactions, and Future Perspectives

The tertiary benzylic alcohol, this compound, represents a structurally significant molecule within organic chemistry. Its unique arrangement of a sterically hindered aromatic ring and a tertiary alcohol functional group imparts it with distinct chemical properties and potential for diverse applications. This article provides a focused exploration of this compound, adhering to a structured outline that covers its synthesis, chemical and physical properties, spectroscopic characterization, reactivity, and potential future research directions.

Conclusion and Future Research Perspectives for 2 2,3 Dimethylphenyl Propan 2 Ol

A significant area for future research lies in the synthesis of novel derivatives of 2-(2,3-dimethylphenyl)propan-2-ol. By introducing various functional groups onto the aromatic ring or modifying the tertiary alcohol moiety, it is possible to create a library of new compounds with tailored properties. For instance, the introduction of electron-donating or electron-withdrawing groups could modulate the reactivity of the aromatic ring in electrophilic substitution reactions. Furthermore, the conversion of the hydroxyl group into other functionalities could lead to derivatives with specific biological activities or unique material properties. Research into the asymmetric synthesis of chiral derivatives also holds considerable promise for applications in medicinal chemistry and materials science.

While the general reactivity of tertiary benzylic alcohols is well-understood, the sterically hindered nature of this compound may lead to atypical reaction pathways and unexpected products. In-depth mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, could provide valuable insights into these transformations. americanelements.com For example, investigating the mechanism of its dehydration under various acidic conditions could reveal subtle electronic and steric effects that govern the formation of different olefin isomers. Similarly, studying the mechanism of its oxidation could lead to the development of highly selective and efficient catalytic systems. docbrown.info

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research should focus on exploring green and sustainable routes for the synthesis of this compound and its derivatives. This could involve the use of renewable starting materials, eco-friendly solvents, and catalytic systems that minimize waste and energy consumption. nih.gov For example, exploring biocatalytic methods or photoredox catalysis could offer greener alternatives to traditional synthetic approaches. nih.gov The development of one-pot or tandem reactions that reduce the number of synthetic steps would also contribute to a more sustainable chemical process.

The unique structural features of this compound make it an interesting candidate for integration into advanced functional materials. Its rigid aromatic core and reactive hydroxyl group could be utilized in the design of novel polymers, liquid crystals, or organic light-emitting diodes (OLEDs). For instance, it could be used as a monomer in polymerization reactions to create polymers with high thermal stability and specific optical properties. The incorporation of this bulky, non-polar group could influence the packing and morphology of polymeric materials, leading to unique physical characteristics. Further research is needed to explore the potential of this compound and its derivatives as building blocks for the next generation of functional materials.

The study of this compound and its derivatives is not limited to the realm of organic chemistry. There are numerous opportunities for interdisciplinary research that could lead to exciting new discoveries. For example, collaboration with medicinal chemists could lead to the development of new therapeutic agents based on the structure of this compound. researchgate.net In the field of materials science, collaboration with physicists and engineers could lead to the development of new electronic or optical devices. By fostering collaborations between different scientific disciplines, the full potential of this versatile molecule can be realized.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(2,3-Dimethylphenyl)propan-2-ol in academic laboratories?

A Grignard reaction is a viable route for synthesizing tertiary alcohols like this compound. Researchers can react 2,3-dimethylphenylmagnesium bromide with acetone in anhydrous ether, followed by acidic workup. Key steps include maintaining anhydrous conditions, controlling reaction temperature, and verifying product purity via TLC (Rf ~0.5 in hexane/ethyl acetate) .

Q. What critical physical properties should researchers verify during characterization?

Key properties include melting point (32–34°C), boiling point (202°C), density (0.973 g/cm³), and molecular weight (136.19 g/mol). These parameters should be cross-checked against experimental data using differential scanning calorimetry (DSC) and gas chromatography (GC). Discrepancies may indicate impurities or isomerization .

Q. How should researchers handle safety hazards associated with this compound?

Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood. Avoid inhalation/contact; if exposed, rinse eyes with water for 15 minutes (per SDS guidelines). Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed NMR spectra?

Conflicting signals may arise from steric hindrance or dynamic processes. Use variable-temperature NMR to identify rotational barriers of the dimethylphenyl group. Compare with computational models (DFT calculations) and reference data for structural analogs like 2-(2,4-difluorophenyl)propan-2-ol .

Q. What advanced purification techniques are effective for isolating this compound from complex mixtures?

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) or fractional distillation under reduced pressure (bp ~200°C) can improve purity. Monitor for co-eluting impurities using GC-MS (electron ionization, m/z 136 [M⁺•]) .

Q. How to design stability studies for determining optimal storage conditions?

Conduct accelerated degradation studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。